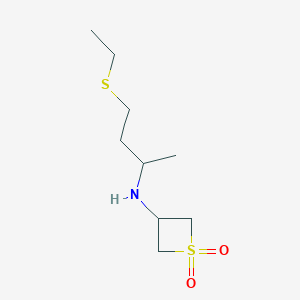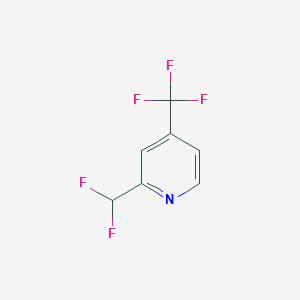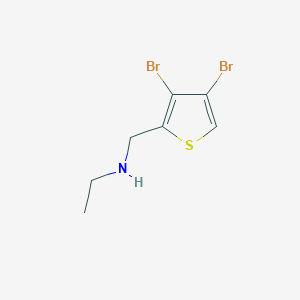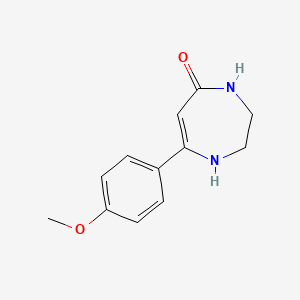
3-((4-(Ethylthio)butan-2-yl)amino)thietane1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide is a compound with the molecular formula C9H19NO2S2 and a molecular weight of 237.38 g/mol . This compound belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods
Industrial production of 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the ethylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it may interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives such as:
- 3-((4-(Dimethylamino)butan-2-yl)amino)thietane 1,1-dioxide
- 3-((4-(Methylthio)butan-2-yl)amino)thietane 1,1-dioxide
Uniqueness
What sets 3-((4-(Ethylthio)butan-2-yl)amino)thietane 1,1-dioxide apart from similar compounds is its specific ethylthio group, which imparts unique chemical properties and reactivity. This structural feature can influence the compound’s interactions with biological targets and its overall stability .
Eigenschaften
Molekularformel |
C9H19NO2S2 |
|---|---|
Molekulargewicht |
237.4 g/mol |
IUPAC-Name |
N-(4-ethylsulfanylbutan-2-yl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H19NO2S2/c1-3-13-5-4-8(2)10-9-6-14(11,12)7-9/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
NMGSXMVMSSLHOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCC(C)NC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)





![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)

![5-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13015371.png)

